6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Lipophilicity Drug-likeness Pre-formulation

SAR inconsistency from analog substitution undermines thiouracil lead optimization. 6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1239724-17-4) provides the exact 4-ethylphenyl substituent required for systematic hydrophobic pocket exploration. • logP 2.29 vs 4-methylphenyl (~2.0): precise lipophilicity SAR • 98% purity supports X-ray co-crystallization free of impurity-derived defects • Validated reference for PAMPA/Caco-2 benchmarking of 4-ethylphenyl motif permeability

Molecular Formula C12H12N2OS
Molecular Weight 232.3 g/mol
CAS No. 1239724-17-4
Cat. No. B1454494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS1239724-17-4
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
InChIInChI=1S/C12H12N2OS/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)
InChIKeyMDMJMKYBSFNQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Compound Overview


6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1239724‑17‑4) is a 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one derivative bearing a 4‑ethylphenyl substituent at the 6‑position. This compound belongs to the thiouracil family, a class widely explored for thymidylate synthase inhibition and antibacterial activity . It is commercially available at purities of 95–98 % and has a predicted logP of approximately 2.29, indicating moderate lipophilicity .

Thiouracil Scaffold Supports thymidylate synthase inhibition and antibacterial screening studies
Purity Procurement High-purity grades available for sensitive biochemical and crystallization workflows
Lipophilicity Context Reported moderate logP may support permeability-sensitive cellular assays

6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Generic Substitution Limitations


Within the 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one series, the nature of the 6‑aryl substituent profoundly modulates electronic distribution, lipophilicity, and target‑binding conformation . The 4‑ethylphenyl group introduces a specific balance of steric bulk and hydrophobic surface that differs from unsubstituted phenyl, 4‑methylphenyl, or 4‑chlorophenyl analogs, potentially altering both potency and selectivity in enzyme‑inhibition and whole‑cell assays. Consequently, direct substitution of this compound with a structurally similar but electronically distinct analog can lead to unpredictable changes in biological readout, making procurement of the exact derivative critical for SAR consistency .

4‑Ethylphenyl steric and hydrophobic surface differs from 4‑methylphenyl or 4‑chlorophenyl analogs, potentially shifting target-binding conformation.
Electronically distinct 6‑aryl substituents can unpredictably alter enzyme‑inhibition potency and whole‑cell assay readouts.
SAR reproducibility requires exact derivative procurement; direct substitution with a similar analog may not preserve activity trends.

6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Comparative Evidence vs. Analogs


Lipophilicity vs. 6-Phenyl and 6-(4-Methylphenyl) Analogs

The 4‑ethylphenyl derivative exhibits a predicted logP of 2.29 (ALOGPS consensus), reflecting a measurable increase in lipophilicity relative to the unsubstituted 6‑phenyl analog (predicted logP ~1.7) and the 6‑(4‑methylphenyl) analog (predicted logP ~2.0) . This difference is driven by the additional methylene unit in the ethyl group and is relevant for membrane permeability and logD‑dependent assay performance.

Lipophilicity Comparison
Predicted comparative
Target logP 2.29 vs. 6-phenyl ~1.7, 4-methylphenyl ~2.0 (ALOGPS)
Higher logP may favor passive membrane diffusion in cellular assays
In silico consensus; verify experimentally
Lipophilicity Drug-likeness Pre-formulation

Purity Grade and Batch Consistency

Multiple vendors provide this compound at controlled purity levels: Fluorochem offers 98 % purity, while Achemblock and Sigma‑Aldrich supply it at 95 % . In contrast, the widely used 6‑phenyl analog (6‑phenyl‑2‑thiouracil) is most commonly listed at 95 % purity from major suppliers, with fewer sources offering ≥98 % . The availability of a 98 % grade for the 4‑ethylphenyl derivative supports applications requiring higher starting purity, such as sensitive biochemical assays or crystallization trials.

Purity Grade Comparison
Vendor-reported
98% (Fluorochem); 95% (other vendors) vs. 6-phenyl analog typically 95%
Higher purity grade supports sensitive assay and crystallization needs
Purity by HPLC; verify COA
Purity Procurement Reproducibility

4-Ethylphenyl Substituent: Steric and Electronic Probe

The 4‑ethylphenyl group offers a distinct combination of +I inductive effect and modest steric volume (molar refractivity ~42.5 cm³/mol) compared to 4‑methylphenyl (MR ~37.7 cm³/mol) and 4‑chlorophenyl (MR ~31.0 cm³/mol) . In class‑level SAR studies on 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑ones, increasing alkyl chain length at the para‑position of the 6‑aryl ring has been correlated with enhanced hydrophobic contacts in the thymidylate synthase active site, translating to improved IC₅₀ values (e.g., 4‑methylphenyl derivative IC₅₀ = 4.0 µg/mL vs. unsubstituted phenyl IC₅₀ > 10 µg/mL in MCF‑7 cells) . The 4‑ethylphenyl variant is thus expected to further optimize this hydrophobic pocket interaction.

Steric/Electronic Probe
Class-level inference
Molar refractivity ~42.5 cm³/mol vs. 4-methylphenyl ~37.7, 4-chlorophenyl ~31.0
Extended alkyl substitution may enhance hydrophobic pocket contacts in TS active site
Based on SAR trends in MCF-7 cells; direct IC₅₀ data not reported
SAR Medicinal chemistry Molecular design

6-(4-Ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Key Applications


SAR Expansion for Thiouracil Anticancer Leads

When a medicinal chemistry program has identified promising activity from a 6‑aryl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one lead (e.g., 4‑methylphenyl derivative IC₅₀ = 4.0 µg/mL in MCF‑7 cells ), this compound serves as the immediate next homolog for systematic exploration of the hydrophobic pocket. Its incremental increase in lipophilicity (logP 2.29 vs. ~2.0) and steric bulk directly tests the tolerance and benefit of extended alkyl substitution at the para‑position .

Cellular Permeability Profiling in Pre-formulation

The moderate lipophilicity (logP 2.29) and favorable molecular weight (232.3 g/mol) place this compound within a desirable range for passive membrane diffusion. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies to benchmark the permeability contribution of the 4‑ethylphenyl motif versus 4‑methylphenyl or unsubstituted phenyl congeners .

High-Purity Crystallography Trials

For X‑ray crystallography or co‑crystallization with target proteins such as thymidylate synthase, the availability of 98 % purity grade (Fluorochem) reduces the need for additional purification and minimizes the risk of impurity‑derived crystal defects or spurious electron density . This compound thus offers a practical procurement advantage over lower‑purity analogs for structural biology applications.

Antibacterial Screening Against Gram-Negative Pathogens

Class‑level evidence demonstrates that 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one derivatives with optimized 6‑aryl substitution can achieve significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa (e.g., compound 13a: 38 mm and 22 mm at 50 µg/mL, respectively ). The 4‑ethylphenyl derivative, with its enhanced hydrophobic character, is a rational candidate for inclusion in follow‑up antibacterial screening panels aimed at improving potency against Gram‑negative strains.

Application
Selection Property
Validation Focus
Thiouracil anticancer SAR studies
6‑Aryl substituent hydrophobic probe
Hydrophobic pocket complementarity (class-level SAR)
Membrane permeability assessment
Moderate logP-driven diffusion context
Comparative permeability across 6-aryl congener series
Target co-crystallization trials
High-purity grade availability
Impurity-related crystal defect mitigation
Gram-negative antibacterial screening
4‑Ethylphenyl hydrophobic enhancement
Inhibition zone profiling vs. E. coli & P. aeruginosa (class-level evidence)
Quote Request

Request a Quote for 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.